molecular formula C8H8BrN3O2 B1519618 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine CAS No. 1010422-24-8

5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine

Cat. No.: B1519618
CAS No.: 1010422-24-8
M. Wt: 258.07 g/mol
InChI Key: PGANNHCGNMGTFO-UHFFFAOYSA-N
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Description

Chemical Identity:
5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine (CAS: 1280786-98-2) is a pyridine derivative with the molecular formula C₈H₈BrN₃O₂ and a molecular weight of 258.08 g/mol . Its structure features a bromine atom at position 5, a nitro group at position 3, and a cyclopropylamine substituent at position 2 (Figure 1).

Properties

IUPAC Name

5-bromo-N-cyclopropyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2/c9-5-3-7(12(13)14)8(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGANNHCGNMGTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669742
Record name 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010422-24-8
Record name 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Bromination and Nitration: Starting with cyclopropylpyridine, the compound undergoes bromination followed by nitration to introduce the bromo and nitro groups at the appropriate positions on the pyridine ring.

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable precursor is reacted with bromine and nitric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Nitroso Derivatives: Resulting from the oxidation of the nitro group.

  • Amine Derivatives: Resulting from the reduction of the nitro group.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine is used in various scientific research applications, including:

  • Chemistry: As an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studying the biological activity of pyridine derivatives in various biological systems.

  • Medicine: Investigating potential therapeutic applications, such as anticancer or antimicrobial properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Key Properties :

  • Electron-withdrawing effects : The nitro group at position 3 deactivates the pyridine ring, directing electrophilic substitutions to specific positions.
  • Steric and electronic effects : The cyclopropyl group introduces both steric bulk and unique electronic properties due to its strained three-membered ring.

A plausible route for the target compound involves nitration of a brominated pyridine precursor, followed by nucleophilic substitution with cyclopropylamine.

Comparative Analysis with Structural Analogs

This section evaluates 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine against similar pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features:

Compound Name Molecular Formula MW (g/mol) Substituents Key Characteristics
This compound C₈H₈BrN₃O₂ 258.08 Br (C5), NO₂ (C3), cyclopropyl (N) High electrophilicity; steric hindrance from cyclopropyl
3-Bromo-N-(tert-butyl)-5-(trifluoromethyl)pyridin-2-amine C₁₀H₁₂BrF₃N₂ 297.12 Br (C3), CF₃ (C5), tert-butyl (N) Enhanced lipophilicity (CF₃); bulky tert-butyl group
5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine C₁₁H₁₄BrClN₂ 289.61 Br (C5), Cl (C3), cyclohexyl (N) Dual halogen effects; flexible cyclohexyl group
2-Amino-5-bromo-3-nitropyridine C₅H₄BrN₃O₂ 218.01 Br (C5), NO₂ (C3), NH₂ (C2) Amino group increases solubility; simpler structure
3-Bromo-4-methyl-5-nitropyridin-2-amine C₆H₆BrN₃O₂ 232.03 Br (C3), NO₂ (C5), CH₃ (C4) Methyl donor counteracts nitro withdrawal; positional isomerism

Key Observations :

  • Electron-withdrawing vs. donating groups : The nitro group in the target compound enhances electrophilicity, whereas methyl or tert-butyl substituents in analogs (e.g., ) modulate electronic effects.
  • Steric effects : Cyclopropyl (target compound) and cyclohexyl (C₁₁H₁₄BrClN₂, ) groups influence steric accessibility for reactions.
  • Positional isomerism : In 3-Bromo-4-methyl-5-nitropyridin-2-amine , the nitro group at C5 alters reactivity compared to the target compound’s C3 nitro substitution.

Biological Activity

5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine is a brominated and nitro-substituted pyridine derivative with the molecular formula C8H8BrN3O2C_8H_8BrN_3O_2. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

This compound is synthesized through various chemical reactions, including:

  • Oxidation : The nitro group can be further oxidized to produce nitroso derivatives.
  • Reduction : The nitro group can be reduced to an amine group, resulting in different derivatives.
  • Substitution Reactions : The bromo group can be substituted with other nucleophiles, leading to a variety of products.

The compound serves as an intermediate in organic synthesis and is utilized in the development of new materials and chemical processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the pyridine ring enhances its ability to bind to these targets, influencing their activity. This interaction may lead to various biological responses depending on the specific context in which the compound is used .

Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. In vitro assays demonstrated that it effectively reduced cell viability in human cancer cell lines at micromolar concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Antimicrobial Effects : Research indicates that this compound possesses antimicrobial activity against various bacterial strains. It was found to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Studies

  • Study on Anticancer Activity :
    • A study published in 2022 evaluated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis via caspase activation pathways .
  • Antimicrobial Efficacy Assessment :
    • In another study, the compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential utility in treating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compound StructureAnticancer, antimicrobial
3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine StructureModerate anticancer activity
2-Amino-5-bromo-3-nitropyridine StructureLimited biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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